Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields, including as a herbicide, insecticide, and fungicide. It has also been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and its potential anticancer properties. Additionally, Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of other pyrazole derivatives.
Wirkmechanismus
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells through its interaction with certain proteins involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit certain enzymes and its potential anticancer properties. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate in lab experiments is its ability to inhibit certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate, including further research on its potential use as a pharmaceutical agent and its potential use in the synthesis of other pyrazole derivatives. Additionally, further studies are needed to determine the optimal concentration of Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate for various experiments and to determine its potential toxicity in vivo.
Synthesemethoden
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxo-3-pyrrolin-2-ylcarboxylate with hydrazine hydrate in ethanol. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate and ethyl chloroformate in ethanol. The resulting Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate product has a white crystalline appearance and can be purified through recrystallization.
Eigenschaften
CAS-Nummer |
176385-39-0 |
---|---|
Produktname |
Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
ethyl 1-hydroxypyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(9)5-3-4-8(10)7-5/h3-4,10H,2H2,1H3 |
InChI-Schlüssel |
PGBPMGLDQFJPCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C=C1)O |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.